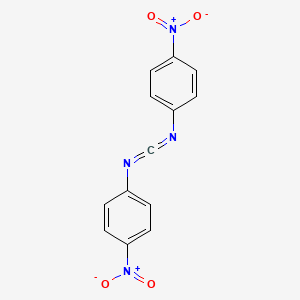
Barbituric acid, 5-benzyl-1,5-diethyl-2-thio-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barbituric acid, 5-benzyl-1,5-diethyl-2-thio-, sodium salt is a derivative of barbituric acid, which is a compound based on a pyrimidine heterocyclic skeleton Barbituric acid derivatives have been widely studied for their pharmacological properties, particularly as sedatives and hypnotics
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of barbituric acid derivatives typically involves the condensation of urea with malonic acid derivatives. For the preparation of 5-benzyl-1,5-diethyl-2-thio-barbituric acid, sodium salt, the following steps are generally followed:
Condensation Reaction: Urea is condensed with diethyl malonate in the presence of a base to form 5,5-diethylbarbituric acid.
Thio Substitution: The oxygen atom at the 2-position is replaced with a sulfur atom using a thionating agent such as phosphorus pentasulfide.
Benzylation: The benzyl group is introduced at the 5-position through a nucleophilic substitution reaction using benzyl chloride.
Formation of Sodium Salt: The final compound is converted to its sodium salt form by reacting with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with controlled temperatures and pressures to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted barbituric acid derivatives.
Wissenschaftliche Forschungsanwendungen
Barbituric acid, 5-benzyl-1,5-diethyl-2-thio-, sodium salt has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly its interaction with gamma-aminobutyric acid receptors.
Medicine: Investigated for its sedative and hypnotic properties, as well as its potential use in treating certain neurological disorders.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with gamma-aminobutyric acid receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of gamma-aminobutyric acid, leading to a sedative and hypnotic effect. The thio group and benzyl group contribute to its unique binding properties and potency.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenobarbital: A widely used barbiturate with similar sedative and hypnotic properties.
Sodium 5,5-diethylbarbiturate: Another barbiturate derivative with similar chemical structure but without the benzyl and thio groups.
Uniqueness
Barbituric acid, 5-benzyl-1,5-diethyl-2-thio-, sodium salt is unique due to the presence of the benzyl and thio groups, which enhance its binding affinity and potency compared to other barbiturates. These structural modifications also influence its pharmacokinetic properties, making it a compound of interest for further research and development.
Eigenschaften
CAS-Nummer |
66941-97-7 |
|---|---|
Molekularformel |
C15H17N2NaO2S |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
sodium;5-benzyl-1,5-diethyl-4,6-dioxopyrimidine-2-thiolate |
InChI |
InChI=1S/C15H18N2O2S.Na/c1-3-15(10-11-8-6-5-7-9-11)12(18)16-14(20)17(4-2)13(15)19;/h5-9H,3-4,10H2,1-2H3,(H,16,18,20);/q;+1/p-1 |
InChI-Schlüssel |
YGHCYRIBOIAGRZ-UHFFFAOYSA-M |
Kanonische SMILES |
CCC1(C(=O)N=C(N(C1=O)CC)[S-])CC2=CC=CC=C2.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-[acetyl-[2-(dimethylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13790842.png)












